Binding Affinity and Dissociation Kinetics: BMS-488043 vs. BMS-626529 (Temsavir) on Purified JRFL gp120
In a direct head-to-head comparison using purified JRFL envelope gp120, BMS-626529 (the active metabolite of fostemsavir) exhibited 23-fold higher binding affinity (Kd = 0.83 ± 0.08 nM) compared to BMS-488043 (Kd = 19 ± 1 nM). More importantly, BMS-626529 demonstrated a 10.7-fold longer dissociative half-life (t1/2 = 458 ± 67 min vs. 43 ± 2 min) [1]. This kinetic advantage translates to a 7.5-fold improvement in antiviral EC50 (0.4 ± 0.1 nM vs. 3.0 ± 0.9 nM) in the same assay system [1]. These data establish that while BMS-488043 served as the foundational clinical attachment inhibitor, subsequent optimization yielded analogs with significantly enhanced target residence time and potency.
| Evidence Dimension | In vitro binding affinity (Kd) and dissociation half-life (t1/2) to purified JRFL gp120 |
|---|---|
| Target Compound Data | Kd = 19 ± 1 nM; t1/2 = 43 ± 2 min; EC50 = 3.0 ± 0.9 nM |
| Comparator Or Baseline | BMS-626529 (temsavir): Kd = 0.83 ± 0.08 nM; t1/2 = 458 ± 67 min; EC50 = 0.4 ± 0.1 nM |
| Quantified Difference | 23-fold lower Kd (higher affinity) for BMS-626529; 10.7-fold longer t1/2 for BMS-626529; 7.5-fold lower EC50 (higher potency) for BMS-626529 |
| Conditions | Purified JRFL envelope gp120; binding measured by scintillation counting; antiviral activity measured in cell culture |
Why This Matters
Understanding the comparative binding kinetics is essential for researchers selecting appropriate chemical probes for mechanistic studies or for medicinal chemists optimizing next-generation attachment inhibitors.
- [1] Nowicka-Sans B, Gong YF, McAuliffe B, et al. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068. Antimicrob Agents Chemother. 2012;56(7):3498-3507. View Source
